7-[2-(Morpholin-4-yl)ethyl]-2H,5H-[1,3]dioxolo[4,5-f]indole
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Overview
Description
7-[2-(Morpholin-4-yl)ethyl]-2H,5H-[1,3]dioxolo[4,5-f]indole is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are commonly found in natural products and pharmaceuticals
Preparation Methods
The synthesis of 7-[2-(Morpholin-4-yl)ethyl]-2H,5H-[1,3]dioxolo[4,5-f]indole can be achieved through several synthetic routes. One common method involves the reaction of an appropriate indole derivative with a morpholine-containing reagent under specific reaction conditions. For example, the Fischer indole synthesis is a well-known method for constructing indole rings, which can then be further functionalized to introduce the morpholine group . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity, often using catalytic processes and controlled reaction environments.
Chemical Reactions Analysis
7-[2-(Morpholin-4-yl)ethyl]-2H,5H-[1,3]dioxolo[4,5-f]indole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups on the indole or morpholine moieties are replaced with other groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity.
Scientific Research Applications
7-[2-(Morpholin-4-yl)ethyl]-2H,5H-[1,3]dioxolo[4,5-f]indole has several scientific research applications, including:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for studying cellular processes and interactions with biological targets.
Mechanism of Action
The mechanism of action of 7-[2-(Morpholin-4-yl)ethyl]-2H,5H-[1,3]dioxolo[4,5-f]indole involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
7-[2-(Morpholin-4-yl)ethyl]-2H,5H-[1,3]dioxolo[4,5-f]indole can be compared with other indole derivatives and morpholine-containing compounds. Similar compounds include:
Indole-3-acetic acid: A plant hormone with diverse biological activities.
2-{[2-(Morpholin-4-yl)ethyl]amino}pyridine-3-carbonitrile: Known for its anti-inflammatory and anti-tumor activities.
(2-Morpholin-4-yl-2-pyridin-2-ylethyl)amine: Used as a building block in chemical synthesis.
The uniqueness of this compound lies in its specific combination of the indole and morpholine moieties, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
6560-32-3 |
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Molecular Formula |
C15H18N2O3 |
Molecular Weight |
274.31 g/mol |
IUPAC Name |
7-(2-morpholin-4-ylethyl)-5H-[1,3]dioxolo[4,5-f]indole |
InChI |
InChI=1S/C15H18N2O3/c1(2-17-3-5-18-6-4-17)11-9-16-13-8-15-14(7-12(11)13)19-10-20-15/h7-9,16H,1-6,10H2 |
InChI Key |
WGBSEAWVVKBHSF-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCC2=CNC3=CC4=C(C=C32)OCO4 |
Origin of Product |
United States |
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